molecular formula C7H16N2O2S B2682945 1-Methanesulfonyl-2,5-dimethylpiperazine CAS No. 1267242-54-5

1-Methanesulfonyl-2,5-dimethylpiperazine

Cat. No.: B2682945
CAS No.: 1267242-54-5
M. Wt: 192.28
InChI Key: ISNJCFUNSWHJPU-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2,5-dimethylpiperazine (CAS 1267242-54-5) is a piperazine-based chemical building block of interest in advanced research and development. With a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol, this compound features a piperazine ring core that is both methylated and sulfonylated . Piperazine derivatives are fundamentally important in medicinal chemistry and materials science; for instance, dimethylpiperazine structures are studied as catalysts for producing polyurethane foams and serve as intermediates for cationic surfactants . Furthermore, the piperazine ring is a well-known scaffold in pharmaceutical development, frequently found in physiologically active compounds and serving as a building block for various drugs . The specific presence of the methanesulfonyl (mesyl) group on this dimethylpiperazine backbone makes it a valuable intermediate for further chemical transformations, particularly in the synthesis of more complex molecules for research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-6-5-9(12(3,10)11)7(2)4-8-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNJCFUNSWHJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Methanesulfonyl 2,5 Dimethylpiperazine

Historical and Contemporary Approaches to Piperazine (B1678402) Ring Construction

The construction of the piperazine skeleton, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. benthamdirect.com For 2,5-dimethylpiperazine (B91223) specifically, the challenge lies in controlling the stereochemistry of the two methyl-substituted carbons.

Cyclization reactions form the bedrock of piperazine synthesis. Historically, a prominent method for preparing 2,5-dimethylpiperazine involves the catalytic cyclization of 2-aminopropanol-1. This process theoretically requires two moles of the amino alcohol to form one mole of the desired piperazine, which is typically obtained as a mixture of its cis and trans isomers. google.com A patented method describes subjecting 2-aminopropanol-1 to a Raney nickel catalyst in the presence of hydrogen at elevated temperature (140–220 °C) and pressure (750–2,000 psi), achieving conversions of approximately 50% or higher over a 4 to 8-hour period. google.com

Contemporary methods have expanded the toolkit for piperazine ring formation, offering greater control and modularity. Palladium-catalyzed cyclization reactions, for instance, can couple a propargyl unit with a diamine component to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Other modern approaches include:

Wacker-type aerobic oxidative cyclization: Using a palladium catalyst to form six-membered nitrogen heterocycles like piperazines from alkene precursors. organic-chemistry.org

Reductive amination of dicarbonyl compounds: A common strategy, though less direct for simple dialkyl substitution. nih.gov

Visible-light-promoted reactions: Photoredox catalysis enables decarboxylative annulation between glycine-based diamines and aldehydes to access 2-substituted piperazines under mild conditions. organic-chemistry.org

The table below summarizes various cyclization strategies for forming piperazine rings.

Method Precursors Catalyst/Reagent Key Features
Catalytic Dimerization google.com2-Aminopropanol-1Raney Nickel, H₂Historical, high pressure/temperature, yields isomer mixtures.
Pd-catalyzed Cyclization organic-chemistry.orgPropargyl units, DiaminesPalladium complexesModular, high regio- and stereocontrol.
Wacker-type Cyclization organic-chemistry.orgAlkenes with amine groupsPd(DMSO)₂(TFA)₂Aerobic, oxidative conditions.
Photoredox Annulation organic-chemistry.orgGlycine-based diamines, AldehydesIridium or organic photocatalystsMild conditions, visible light promotion.

Controlling the stereochemistry at the C2 and C5 positions is critical as the biological activity of piperazine derivatives can be significantly influenced by the spatial arrangement of substituents. benthamdirect.com The synthesis of 2,5-dimethylpiperazine naturally produces two diastereomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine. The trans isomer is often thermodynamically more stable.

Many stereoselective syntheses rely on using starting materials from the "chiral pool," such as amino acids, to set the stereochemistry of the final product. benthamdirect.com While many routes produce racemic mixtures that require subsequent resolution, several strategies aim to control the diastereoselectivity from the outset. One-pot, three-component reactions have been developed that can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%) through the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation. acs.org Another approach involves the diastereoselective intramolecular hydroamination as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org For the specific case of 2,5-disubstituted piperazines, iridium-catalyzed methods have been developed for the head-to-head coupling of imines, allowing for the selective formation of a single diastereoisomer. nih.gov

Introduction of the Methanesulfonyl Moiety: Sulfonylation Reactions

Once the 2,5-dimethylpiperazine precursor is obtained, the final step is the introduction of the methanesulfonyl group onto one of the nitrogen atoms. This is achieved through an N-sulfonylation reaction, forming a stable sulfonamide linkage.

The most common and direct method for N-sulfonylation is the reaction of the secondary amine (2,5-dimethylpiperazine) with an appropriate sulfonylating agent. Methanesulfonyl chloride is the standard reagent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

General Protocol:

The 2,5-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724).

A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, is added to the solution.

Methanesulfonyl chloride is added, often dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

The reaction mixture is stirred, allowing it to warm to room temperature, until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The table below lists common reagents used in this sulfonylation step.

Role Reagent Purpose
Substrate2,5-DimethylpiperazineThe amine to be sulfonylated.
Sulfonylating AgentMethanesulfonyl Chloride (MsCl)Source of the methanesulfonyl group.
BaseTriethylamine (TEA), Pyridine, K₂CO₃HCl scavenger, reaction promoter.
SolventDichloromethane (DCM), THF, AcetonitrileProvides a medium for the reaction.

Achieving a high yield of the desired mono-sulfonylated product, 1-Methanesulfonyl-2,5-dimethylpiperazine, requires careful optimization to prevent side reactions, primarily the formation of the di-sulfonylated product, 1,4-bis(methanesulfonyl)-2,5-dimethylpiperazine.

Key parameters for optimization include:

Stoichiometry: Using a slight excess of the piperazine starting material relative to methanesulfonyl chloride can favor mono-sulfonylation. A 1:1 molar ratio is a common starting point, but adjusting this can significantly impact the product distribution.

Temperature: Performing the initial addition of the sulfonyl chloride at low temperatures (e.g., 0 °C or -10 °C) helps to control the reaction rate and minimize side-product formation.

Choice of Base: The strength and steric bulk of the base can influence the reaction's efficiency. Hindered bases may offer better selectivity in some cases.

Rate of Addition: Slow, dropwise addition of the methanesulfonyl chloride ensures that its concentration remains low, reducing the likelihood of the newly formed mono-sulfonylated product reacting a second time.

The following table outlines strategies for optimizing the synthesis.

Parameter Condition Rationale for Optimization
Reagent Ratio Piperazine:MsCl > 1:1Minimizes di-sulfonylation by ensuring MsCl is the limiting reagent.
Temperature Addition at 0 °C, then warm to RTControls exothermic reaction, improves selectivity.
Solvent Aprotic (DCM, THF)Prevents reaction with solvent; solubility of reagents.
Base 2-3 equivalents of TEA/DIPEAEffectively neutralizes HCl without interfering with the reaction.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of piperazine derivatives aims to reduce waste, improve energy efficiency, and use less hazardous materials. researchgate.netresearchgate.net For the synthesis of this compound, these principles can be applied to both the ring formation and the sulfonylation steps.

For the piperazine ring construction, sustainable methods are being explored, such as photoredox catalysis, which uses light energy and avoids harsh reagents. mdpi.com Using organic photocatalysts can be more sustainable than those based on costly and potentially toxic transition metals. mdpi.com

In the sulfonylation step, a key green consideration is the choice of solvent. Traditional syntheses often use chlorinated solvents like dichloromethane. Recent advances in sulfonylation reactions have demonstrated the feasibility of using water as a solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov Catalyst-free methods, sometimes promoted by visible light, are also being developed for sulfonylation reactions, which can reduce the need for additives and simplify purification. researchgate.net The use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) has been proposed as a more atom-efficient alternative to sulfonyl chlorides, as it reduces waste and allows for easier recycling of the reaction medium. researchgate.net Adopting such methodologies could significantly lower the environmental impact of producing sulfonylated piperazines.

Solvent-Free and Catalyst-Free Methodologies

In the pursuit of greener chemical processes, significant attention has been directed towards minimizing or eliminating the use of hazardous solvents and catalysts. While specific solvent-free and catalyst-free methods for the synthesis of this compound are not extensively documented in dedicated studies, general principles of sulfonamide synthesis can be applied.

Mechanochemical Synthesis: This solid-state technique involves the grinding of reactants together, often in a ball mill, to provide the necessary energy for a reaction to occur without the need for a solvent. The mechanochemical synthesis of aromatic sulfonamides has been demonstrated, suggesting its potential applicability to the synthesis of this compound from 2,5-dimethylpiperazine and a solid derivative of methanesulfonic acid. mdpi.comencyclopedia.pubsemanticscholar.org This approach offers advantages such as reduced waste, lower energy consumption, and often faster reaction times compared to traditional solution-phase synthesis.

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. The direct reaction of amines with sulfonyl chlorides can be facilitated by microwave energy, potentially providing a rapid and efficient route to this compound. This method can lead to higher yields and shorter reaction times while minimizing the use of solvents. nih.govresearchgate.net

Catalyst-Free Approaches: While many sulfonylation reactions employ a base as a catalyst or acid scavenger, catalyst-free methods are being explored. Electrochemical synthesis, for instance, can drive the sulfonylation of amines without the need for external catalysts, often in aqueous media which is considered a green solvent. nih.govresearchgate.net Although not strictly solvent-free, these methods represent a significant step towards more sustainable processes.

A hypothetical solvent-free reaction for the synthesis of this compound is presented in the table below.

Reactant 1Reactant 2ConditionsProduct
2,5-DimethylpiperazineMethanesulfonyl chlorideMechanochemical grinding or Microwave irradiationThis compound
Table 1: Hypothetical Solvent-Free Synthesis of this compound.

Atom Economy and Sustainable Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal reaction has an atom economy of 100%.

The traditional synthesis of this compound from 2,5-dimethylpiperazine and methanesulfonyl chloride in the presence of a base like triethylamine generates a salt byproduct (triethylammonium chloride), which lowers the atom economy.

Calculation of Atom Economy:

The atom economy for the synthesis of this compound can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₆H₁₄N₂ + CH₃SO₂Cl + (C₂H₅)₃N → C₇H₁₆N₂O₂S + (C₂H₅)₃NHCl

Molecular Weight of this compound (C₇H₁₆N₂O₂S): 192.28 g/mol

Molecular Weight of 2,5-Dimethylpiperazine (C₆H₁₄N₂): 114.19 g/mol nih.gov

Molecular Weight of Methanesulfonyl chloride (CH₃SO₂Cl): 114.55 g/mol

Molecular Weight of Triethylamine ((C₂H₅)₃N): 101.19 g/mol

% Atom Economy = (192.28 / (114.19 + 114.55 + 101.19)) x 100 ≈ 58.3%

To improve the atom economy, synthetic routes that minimize or eliminate the use of auxiliary reagents like bases are desirable. Catalyst-free methods, as discussed in the previous section, can contribute to a higher atom economy. Furthermore, developing processes where the byproducts are non-toxic and can be easily recycled or disposed of is a crucial aspect of sustainable synthesis. rsc.org

Synthetic RouteByproductsAtom EconomySustainability Considerations
Traditional (with base)Triethylammonium chloride~58.3%Generates salt waste.
Hypothetical Catalyst-FreeHCl (can be neutralized)Higher than traditionalAvoids organic base waste.
Table 2: Comparison of Atom Economy and Sustainability in Synthetic Routes to this compound.

Derivatization and Functionalization Strategies Post-Synthesis

Post-synthetic modification of this compound offers a valuable strategy for creating a library of related compounds with potentially diverse properties. Both the piperazine core and the sulfonyl group present opportunities for further chemical transformations.

Elaboration of the Piperazine Core

The piperazine ring in this compound contains a secondary amine that is a prime site for further functionalization.

N-Alkylation and N-Arylation: The secondary amine can readily undergo N-alkylation with various alkyl halides or N-arylation through methods like the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, enabling the tuning of the molecule's physicochemical properties such as lipophilicity and basicity.

C-H Functionalization: Recent advances in C-H functionalization offer powerful tools for directly modifying the carbon skeleton of the piperazine ring. mdpi.comencyclopedia.pubnih.gov While challenging, methods for the α-functionalization of piperazines have been developed, which could potentially be applied to this compound. mdpi.comencyclopedia.pub These reactions could introduce new substituents at the carbon atoms adjacent to the nitrogen, leading to novel and more complex molecular architectures.

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)1-Alkyl-4-methanesulfonyl-2,5-dimethylpiperazines
N-ArylationAryl halide, Palladium catalyst, Base1-Aryl-4-methanesulfonyl-2,5-dimethylpiperazines
C-H FunctionalizationTransition metal catalyst, OxidantC-substituted derivatives of this compound
Table 3: Potential Derivatization Reactions of the Piperazine Core.

Transformations Involving the Sulfonyl Group

The methanesulfonyl group is generally stable, but under certain conditions, it can undergo transformations or be used as a directing or activating group.

Reduction of the Sulfonyl Group: While challenging, the reduction of sulfonamides to the corresponding amines is a known transformation. Reagents such as lithium aluminum hydride can, in some cases, cleave the S-N bond. wikipedia.org This would offer a route back to a monosubstituted 2,5-dimethylpiperazine derivative, which could be useful in multi-step synthetic sequences.

Cleavage of the Methanesulfonyl Group: The methanesulfonyl group can act as a protecting group for the piperazine nitrogen. Its removal would regenerate the free secondary amine at the 1-position. This deprotection can be achieved under specific reductive conditions. chem-station.com

Modification of the Methyl Group: While the methyl group of the methanesulfonyl moiety is generally unreactive, advanced synthetic methods could potentially allow for its functionalization, although this is not a common transformation.

TransformationReagents and ConditionsPotential Outcome
ReductionStrong reducing agents (e.g., LiAlH₄)Cleavage of the S-N bond to yield 2,5-dimethylpiperazine
DeprotectionReductive cleavage conditionsRegeneration of the secondary amine at the 1-position
Table 4: Potential Transformations of the Methanesulfonyl Group.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Methanesulfonyl 2,5 Dimethylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms, allowing for the comprehensive mapping of the molecular framework.

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural assessment of 1-Methanesulfonyl-2,5-dimethylpiperazine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show characteristic signals corresponding to the methanesulfonyl group, the methyl groups on the piperazine (B1678402) ring, and the protons of the piperazine ring itself.

The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments. The presence of the sulfonyl group typically deshields the adjacent carbon atoms, causing their signals to appear at a higher chemical shift.

While specific, experimentally verified spectral data for this compound is not widely published, a predicted spectrum can be inferred based on its structure and data from related isomers. The key expected resonances are detailed in the tables below.

Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Piperazine Methyl Protons (-CH₃) ~1.1-1.3 Doublet 6H
Piperazine Methylene (B1212753) Protons (-CH₂-) ~2.8-3.6 Multiplet 4H
Piperazine Methine Protons (-CH-) ~3.0-3.8 Multiplet 2H
Methanesulfonyl Protons (SO₂-CH₃) ~2.8-3.0 Singlet 3H
Predicted ¹³C NMR Spectral Data for this compound
Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperazine Methyl Carbons (-CH₃) ~15-20
Methanesulfonyl Carbon (SO₂-CH₃) ~35-40

To unambiguously assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine protons (-CH-) and the protons of both the adjacent methyl (-CH₃) and methylene (-CH₂-) groups within the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each peak in the 2D map links a specific proton signal on one axis to its attached carbon signal on the other axis, allowing for the direct assignment of carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for piecing together the complete molecular structure. For instance, it would show a correlation between the protons of the methanesulfonyl group and the carbon atom of the same group. More importantly, it would reveal correlations between the methanesulfonyl protons and the adjacent piperazine ring carbons, and between the piperazine methyl protons and the ring carbons, thus confirming the placement of the substituents on the piperazine core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₇H₁₆N₂O₂S), the expected exact mass would be calculated and compared against the measured value. For its protonated form [M+H]⁺, the calculated m/z would be approximately 193.1008, a value that HRMS can verify with high confidence.

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 192.28) would be isolated and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would likely involve:

Loss of the methanesulfonyl group (-SO₂CH₃), resulting in a significant fragment.

Cleavage of the piperazine ring at various points, leading to smaller charged fragments.

Loss of one of the methyl groups.

Analysis of these fragment masses helps to confirm the presence and connectivity of the different structural components of the molecule.

Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
Molecular Ion [M]⁺ 192.1
Loss of Methanesulfonyl Radical [M - •SO₂CH₃]⁺ 113.1

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of all atoms in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would yield precise data on:

Bond lengths and angles: Confirming the geometry of the piperazine ring and its substituents.

Conformation: Revealing the preferred conformation of the piperazine ring (e.g., chair, boat) in the solid state. Piperazine rings typically adopt a chair conformation to minimize steric strain.

Stereochemistry: Differentiating between cis and trans isomers if applicable.

Intermolecular interactions: Showing how the molecules are packed in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While specific crystallographic data for this compound is not currently available in public databases, this technique remains the gold standard for absolute structural confirmation should a suitable single crystal be obtained. The study of related structures, such as trans-2,5-dimethylpiperazine-1,4-diium salts, shows that the piperazine ring adopts a chair conformation with the methyl groups in equatorial positions to minimize steric hindrance.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound (CAS 2095409-96-2) is not publicly available in the referenced literature, extensive crystallographic analysis of closely related N-methanesulfonyl piperazine derivatives provides a robust model for its anticipated solid-state structure. researchgate.netresearchgate.netnih.gov Studies on compounds such as 1-benzhydryl-4-methanesulfonyl-piperazine and 1-[bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine consistently reveal key structural features that can be extrapolated to the target molecule. researchgate.netresearchgate.nettandfonline.com

The core piperazine ring is expected to crystallize in a stable chair conformation. The geometry of the nitrogen atom bonded to the sulfonyl group (N1) and the secondary amine nitrogen (N4, assuming the trans isomer) would be trigonal pyramidal. The methanesulfonyl group's sulfur atom is anticipated to exhibit a distorted tetrahedral geometry, a common feature in sulfonamides due to the repulsive forces between the two electronegative oxygen atoms. researchgate.nettandfonline.com

Based on these analogous structures, a table of expected crystallographic parameters can be compiled.

Table 1: Predicted Crystallographic and Bond Parameters for this compound Based on Analogous Structures researchgate.netnih.govtandfonline.com
ParameterExpected Value / ConformationComment
Crystal SystemMonoclinicA common crystal system for similar piperazine derivatives.
Space GroupP21/c or P21/nFrequently observed for centrosymmetric molecules or racemic mixtures of chiral molecules.
Piperazine Ring ConformationChairThe lowest energy conformation, consistently observed in related crystal structures.
Sulfur Atom GeometryDistorted TetrahedronTypical for a sulfonyl group.
O=S=O Bond Angle~119°Wider than the ideal tetrahedral angle (109.5°) due to repulsion between oxygen atoms.
O=S-N Bond Angle~107°Compressed relative to the ideal tetrahedral angle.
S-N Bond Length1.63 - 1.69 ÅWithin the standard range for S-N single bonds in sulfonamides.

Conformational Analysis in the Crystalline State

The conformational arrangement of this compound in the crystalline state is dominated by the inherent stability of the piperazine ring's chair form. researchgate.netresearchgate.net This conformation minimizes both angular and torsional strain. For the trans-isomer, which is common, the two methyl groups at the C2 and C5 positions would occupy equatorial positions to minimize steric hindrance. This diequatorial arrangement is the most thermodynamically stable conformation for trans-1,4-disubstituted cyclohexane (B81311) rings and is similarly favored in the analogous piperazine system.

The orientation of the N-methanesulfonyl group is also of conformational significance. In the crystal structure of 4-(methylsulfonyl)piperazin-1-ium chloride, the N-S bond is found to adopt an equatorial orientation relative to the chair conformer. nih.gov This preference minimizes 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, the most probable solid-state conformation for trans-1-methanesulfonyl-2,5-dimethylpiperazine involves a chair-form piperazine ring with both methyl groups and the methanesulfonyl group occupying equatorial positions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within this compound. The spectrum is expected to be dominated by characteristic vibrations of the sulfonyl group, the piperazine ring, and the methyl substituents.

The most prominent features in the IR spectrum arise from the sulfonyl group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. cdnsciencepub.comcdnsciencepub.com For sulfonamides, these are typically observed near 1320 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the methyl and methylene groups on the piperazine ring are expected in the 2850-3000 cm⁻¹ region. C-N bond stretching within the piperazine ring and the S-N stretching of the sulfonamide group also produce characteristic bands.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound cdnsciencepub.comresearchgate.net
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
2950-3000Asymmetric C-H Stretch-CH₃, -CH₂-Medium-Strong
2850-2900Symmetric C-H Stretch-CH₃, -CH₂-Medium
1450-1470C-H Bending (Scissoring)-CH₂-Medium
1380-1460C-H Bending (Asymmetric/Symmetric)-CH₃Medium
~1320Asymmetric S=O Stretch-SO₂- (Sulfonamide)Strong
1240-1280C-N StretchPiperazine RingMedium
~1150Symmetric S=O Stretch-SO₂- (Sulfonamide)Strong
900-950S-N Stretch-SO₂-N<Medium

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable for this purpose. unodc.org

A typical RP-HPLC setup would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid to ensure protonation of the secondary amine and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Detection can be effectively achieved using a UV detector, likely at a short wavelength (e.g., 200-210 nm), as the sulfonamide group provides a sufficient chromophore for detection. This method would effectively separate the main compound from potential non-volatile impurities, such as unreacted starting materials or byproducts from the synthesis.

Table 3: Representative HPLC Method Parameters for Purity Assessment
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 205 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the identification and quantification of potential volatile or semi-volatile byproducts that may be present as impurities. These could include residual solvents from the synthesis or volatile degradation products. researchgate.net

Potential volatile impurities associated with this compound could include the unreacted starting material, 2,5-dimethylpiperazine (B91223), or products resulting from thermal degradation, such as cleavage of the S-N bond. For analysis, the sample would be dissolved in a suitable solvent and injected into the GC. The components are separated based on their boiling points and interaction with the capillary column (typically a non-polar or medium-polarity column like a DB-5ms). The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for the positive identification of the impurities by comparing their mass spectra to known libraries.

Chemical Reactivity and Reaction Mechanisms of 1 Methanesulfonyl 2,5 Dimethylpiperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in the piperazine ring of 1-Methanesulfonyl-2,5-dimethylpiperazine exhibit distinct reactivities. The nitrogen atom to which the methanesulfonyl group is attached is significantly less nucleophilic due to the electron-withdrawing nature of the sulfonyl group. Consequently, the other nitrogen atom is the primary site for nucleophilic reactions.

The unsubstituted nitrogen atom of this compound can act as a nucleophile and participate in alkylation reactions. The methanesulfonyl group effectively serves as a protecting group, preventing dialkylation and favoring the formation of mono-alkylated products. mdpi.com This is a common strategy in the synthesis of asymmetrically substituted piperazines. nih.gov

The reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the secondary amine attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide or sulfonate. The rate and success of the reaction can be influenced by the nature of the alkylating agent, the solvent, and the reaction conditions. For instance, the use of more reactive alkylating agents like alkyl iodides can facilitate the reaction. google.com

General approaches to achieve mono-N-alkylation of piperazine derivatives include using a large excess of the piperazine starting material or employing a protecting group strategy. researchgate.net In the case of this compound, the methanesulfonyl group's deactivating effect on the adjacent nitrogen inherently directs alkylation to the free secondary amine. nih.gov

Table 1: Factors Influencing Nucleophilic Alkylation of this compound

Factor Influence on Reaction
Nature of Alkylating Agent More reactive electrophiles (e.g., alkyl iodides, benzyl (B1604629) bromides) lead to faster reaction rates.
Steric Hindrance Bulky alkylating agents may react slower due to steric hindrance from the piperazine ring and its substituents.
Solvent Polar aprotic solvents are generally preferred as they can solvate the transition state.

| Base | A non-nucleophilic base is often used to neutralize the acid generated during the reaction. |

Similar to alkylation, the acylation of this compound occurs at the more nucleophilic secondary amine. This reaction is a common method for introducing a variety of functional groups onto the piperazine ring. Acylating agents such as acyl chlorides or acid anhydrides react with the secondary amine to form a stable amide bond. ambeed.com

A method for the selective mono-acylation of piperazines involves their immobilization on a solid support, followed by reaction with the acylating agent. colab.ws However, for this compound, the electronic differentiation of the two nitrogen atoms allows for selective acylation without the need for such techniques. For example, reaction with other sulfonyl chlorides, such as phenylsulfonyl chloride or benzylsulfonyl chloride, would be expected to yield the corresponding N,N'-disulfonylated piperazine derivative. mdpi.com

Derivatization can also be achieved through reactions such as Michael additions or reductive aminations, further expanding the molecular diversity that can be generated from this scaffold.

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group is generally considered a stable and robust functional group. However, under specific conditions, the sulfonamide bond can be cleaved.

The cleavage of the sulfonamide bond in N-methanesulfonyl derivatives can be challenging but is achievable under certain reductive or harsh acidic conditions.

Reductive Cleavage: Several methods for the reductive cleavage of sulfonamides have been reported. These methods often employ strong reducing agents. For instance, treatment with sodium in liquid ammonia (B1221849) can cleave the nitrogen-nitrogen bond in activated hydrazine (B178648) derivatives, a reaction that shares mechanistic similarities with sulfonamide reduction. rsc.org Another approach involves the use of samarium iodide or other reducing metal complexes. A general procedure for the reductive cleavage of secondary sulfonamides involves their conversion to an N-sulfonyl phenylglycine intermediate, followed by an elimination/fragmentation reaction. doi.org

Acidic Cleavage: While sulfonamides are generally stable to acid, cleavage can occur under forcing conditions, such as with strong, concentrated acids at elevated temperatures. nih.gov The S-N bond cleavage is reported to be more favorable under acidic conditions where the amine group is protonated, making the sulfonic group a more reactive site for nucleophilic attack. nih.gov

Other Cleavage Methods: Recent research has explored novel methods for sulfonamide cleavage. For example, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamide bonds. nih.gov Electrochemical methods have also been developed for the chemoselective cleavage of sulfonimides to sulfonamides. acs.org Additionally, arene anion radicals can be used to cleave sulfonamides of secondary amines. lookchem.com

The methanesulfonyl group imparts a high degree of stability to the sulfonamide bond. Sulfonamides are generally resistant to hydrolysis under both acidic and basic conditions. acs.org This stability makes the methanesulfonyl group a useful protecting group in multi-step syntheses.

The stability of the sulfonamide bond can be attributed to the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which strengthens the S-N bond. Under strongly acidic conditions, protonation of the amine can make the sulfur atom more electrophilic and susceptible to nucleophilic attack, potentially leading to cleavage. nih.gov Conversely, under strongly basic conditions, deprotonation of the sulfonamide N-H (if present) can occur, but this generally does not lead to cleavage unless other reactive functionalities are present.

Stereochemical Aspects of Reactivity

The stereochemistry of the 2,5-dimethylpiperazine (B91223) core plays a crucial role in the reactivity of this compound. The compound can exist as cis and trans diastereomers, which have distinct three-dimensional structures and, consequently, different chemical properties. ontosight.ainist.gov

In the trans isomer, the piperazine ring typically adopts a chair conformation with both methyl groups in equatorial positions. nih.govnih.gov This conformation is generally more stable as it minimizes steric interactions. The equatorial orientation of the methyl groups results in less steric hindrance around the nitrogen atoms, potentially allowing for easier access by incoming electrophiles.

In the cis isomer, the piperazine ring also prefers a chair conformation, but one methyl group must occupy an axial position while the other is equatorial. nist.govresearchgate.net The axial methyl group can create significant steric hindrance, shielding the adjacent nitrogen atom and potentially slowing down the rate of nucleophilic attack. This steric effect can lead to differences in reactivity between the cis and trans isomers. google.com For instance, in the synthesis of certain zeolites, the trans isomer of a related dimethylpiperidinium organic structure-directing agent was found to be preferentially incorporated into the final product, suggesting a higher reactivity or better fit within the zeolite framework. rsc.org

The conformational preferences of the piperazine ring can also be influenced by protonation. For example, monohydrochlorides of cis-2,5-diphenylpiperazine exist in a chair conformation, while the dihydrochlorides adopt a boat form. researchgate.net Such conformational changes upon reaction could influence the stereochemical outcome of subsequent transformations.

Table 2: Comparison of Stereochemical Features of cis- and trans-1-Methanesulfonyl-2,5-dimethylpiperazine

Feature trans Isomer cis Isomer
Methyl Group Orientation Both equatorial in the preferred chair conformation. nih.gov One axial, one equatorial in the preferred chair conformation. researchgate.net
Steric Hindrance at N-4 Lower Higher due to the axial methyl group.
Thermodynamic Stability Generally more stable. google.com Generally less stable.

| Reactivity | Potentially more reactive towards nucleophilic attack due to less steric hindrance. | Potentially less reactive due to steric shielding by the axial methyl group. |

Theoretical and Computational Chemistry Applied to 1 Methanesulfonyl 2,5 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.net This optimization is crucial because the geometry dictates many of the molecule's physical and chemical properties. For 1-Methanesulfonyl-2,5-dimethylpiperazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net The calculations would reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair form), the orientation of the methyl groups (axial or equatorial), and the geometry of the methanesulfonyl substituent.

These predicted parameters provide a foundational understanding of the molecule's shape and steric profile. The table below shows representative geometric parameters for a related aryl sulfonyl piperazine derivative calculated using DFT, illustrating the type of data obtained from such studies. researchgate.net

Note: Data presented are illustrative values for a related compound class to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on atoms with high electron density, such as the non-sulfonylated nitrogen atom, while the LUMO is often distributed around electron-withdrawing groups like the sulfonyl moiety.

Note: The values are representative for related sulfonyl piperazine structures to illustrate FMO analysis principles. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and rotation around single bonds mean that this compound can exist in multiple shapes, or conformations. Conformational analysis maps the potential energy of these different shapes to identify the most stable structures and the energy barriers between them.

Both ab initio and molecular mechanics methods are employed for conformational analysis. Molecular mechanics (MM) uses classical physics principles and parameterized force fields to rapidly calculate the energy of different conformations, making it suitable for exploring a wide range of possibilities. Ab initio methods, such as DFT and Møller-Plesset perturbation theory (MP2), are based on quantum mechanics and provide more accurate energy calculations without relying on empirical parameters. A common strategy involves using MM to generate a broad set of possible conformations, followed by higher-level ab initio or DFT calculations to refine the energies and geometries of the most stable conformers.

The dynamic behavior of this compound is primarily governed by two conformational processes:

Piperazine Ring Inversion: Like cyclohexane (B81311), the piperazine ring typically adopts a stable chair conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat or twist-boat transition states. rsc.orgrsc.org The energy barrier for this inversion in piperazines is generally higher than in cyclohexane due to the presence of the nitrogen atoms. rsc.org The positions of the two methyl groups (cis or trans) will significantly influence the relative stability of the two chair conformers. For a trans-2,5-dimethylpiperazine, the most stable conformation would feature both methyl groups in equatorial positions to minimize steric hindrance.

Rotation around the N-S Bond: There is hindered rotation around the nitrogen-sulfur bond of the sulfonamide group. This restriction, similar to the rotation around an amide bond, can lead to distinct rotational isomers (rotamers) with different energies. rsc.org

The combination of ring conformations and N-S bond rotation creates a complex potential energy surface with several local minima (stable conformers) separated by energy barriers. Computational studies can map this landscape to determine the relative populations of each conformer at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized molecules. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.

Using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.govnyu.edu These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, these predictions are highly sensitive to the molecule's 3D structure. rsc.org

Distinguishing Isomers: Predicted shifts can reliably distinguish between cis and trans diastereomers, as the different spatial arrangement of the methyl groups creates unique magnetic environments. chemrxiv.org

Identifying Conformers: The chemical shifts of axial and equatorial protons on the piperazine ring are distinct. Predicted NMR spectra can therefore provide evidence for the molecule's preferred conformation in solution.

The accuracy of DFT-predicted chemical shifts is often high enough (with mean absolute errors below 0.2 ppm for ¹H) to confidently match a computed structure to an experimental spectrum. mdpi.com

Note: The table presents hypothetical but chemically reasonable NMR chemical shift ranges for this compound based on computational principles and data for related structures.

Molecular Modeling for Ligand-Receptor Interactions (Conceptual, non-clinical)

Molecular modeling serves as a powerful tool to simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor). These computational techniques allow for the visualization and prediction of binding modes and affinities, which are crucial in understanding the potential activity of a compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be conceptually applied to understand its potential interactions with model receptors, such as enzymes.

For instance, in studies of similar piperazine-containing compounds, docking simulations have been used to investigate binding modes within the active sites of enzymes. nih.gov These studies typically involve preparing a 3D structure of the ligand and the target receptor. The docking software then explores various possible conformations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity.

Interaction Type Potential Functional Group on this compound Potential Interacting Residue on Model Receptor
Hydrogen BondingMethanesulfonyl oxygen atomsAmino acids with donor groups (e.g., Arginine, Lysine)
Hydrophobic InteractionsDimethyl groups, piperazine ringNonpolar amino acids (e.g., Leucine, Valine)
Steric InteractionsEntire moleculeShape of the binding pocket

These conceptual docking studies are fundamental in the early stages of chemical research, offering a rational basis for designing new molecules with potentially enhanced or specific interactions with target receptors.

Structure-Activity Relationship (SAR) studies are a cornerstone of chemical and pharmaceutical research, aiming to understand how the chemical structure of a compound influences its activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in its properties, researchers can deduce which functional groups are important for its function.

In the general chemical context of piperazine derivatives, SAR studies have revealed important insights. For example, modifications to the piperazine ring have been shown to enhance selectivity and potency in certain contexts. nih.gov The nature and position of substituents on the piperazine core can significantly impact the compound's electronic and steric properties, thereby influencing its interactions with other molecules.

Applying SAR concepts to this compound, one can hypothesize how structural modifications might alter its theoretical properties:

Methanesulfonyl Group: This group is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding. Replacing it with other sulfonyl groups (e.g., phenylsulfonyl) would alter the hydrophobic and electronic character of the molecule.

Dimethyl Substitution: The methyl groups at the 2 and 5 positions of the piperazine ring introduce specific stereochemistry and steric bulk. Changing the position or nature of these substituents would likely alter the molecule's conformation and how it fits into a binding site. For instance, an isomer like 1-Methanesulfonyl-3,5-dimethylpiperazine would present a different steric profile.

Piperazine Ring: The piperazine backbone itself is a common scaffold in many active compounds. Altering this ring, for example, by changing its size or introducing different heteroatoms, would fundamentally change the compound's shape and chemical properties.

Structural Moiety Potential Impact of Modification Example Modification
Methanesulfonyl GroupAltered polarity and hydrogen bonding capacityReplacement with a phenylsulfonyl group
2,5-Dimethyl GroupsChanges in steric profile and conformational preferenceShifting methyl groups to the 3,5-positions
Piperazine RingFundamental change in molecular scaffold and geometryExpansion to a homopiperazine (B121016) ring

These SAR concepts provide a systematic framework for understanding how the chemical architecture of this compound relates to its potential activities in a non-clinical, theoretical framework.

Applications of 1 Methanesulfonyl 2,5 Dimethylpiperazine and Its Derivatives in Chemical Synthesis and Materials Science

A Promising Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 1-Methanesulfonyl-2,5-dimethylpiperazine, owing to the two stereocenters at the 2 and 5 positions of the piperazine (B1678402) ring, positions it as a promising candidate for use in asymmetric synthesis. The specific stereoisomer (e.g., (2R,5R), (2S,5S), or the meso-compound) will dictate its utility in enantioselective transformations. The methanesulfonyl group, an electron-withdrawing moiety, can influence the reactivity and conformational rigidity of the piperazine ring, which is a crucial factor in achieving high stereocontrol.

A Potential Precursor to Complex Organic Molecules

Chiral piperazine derivatives are integral components in a vast array of biologically active molecules and complex organic structures. While direct evidence for this compound is limited, its isomer, 1-Methanesulfonyl-3,5-dimethylpiperazine, has been identified as a precursor in the synthesis of various pharmaceutical agents. This suggests that the 2,5-dimethyl isomer could similarly serve as a key intermediate. The distinct steric and electronic profile of this compound, arising from the different placement of the methyl groups, could offer unique advantages in the synthesis of novel compounds, potentially leading to new therapeutic agents.

A Scaffold for Asymmetric Catalysis

The rigid, chiral framework of this compound makes it an attractive scaffold for the development of novel asymmetric catalysts. Chiral diamines are a well-established class of ligands in transition-metal catalysis, effectively inducing enantioselectivity in a wide range of reactions. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can discriminate between enantiotopic faces of a substrate.

The methanesulfonyl group can play a dual role in this context. Its electronic properties can modulate the Lewis basicity of the nitrogen atoms, thereby influencing the catalytic activity of the metal complex. Furthermore, the sulfonyl group could potentially act as a secondary coordination site or participate in non-covalent interactions, such as hydrogen bonding, to help organize the transition state and enhance enantioselectivity. The development of catalysts based on this scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure compounds.

Exploring Supramolecular Chemistry and Self-Assembly

The interplay of the piperazine ring and the methanesulfonyl group in this compound presents intriguing possibilities for its application in supramolecular chemistry and the design of self-assembling systems.

Formation of Ordered Structures

The ability of piperazine derivatives to form ordered structures through hydrogen bonding and other non-covalent interactions is well-documented. The methanesulfonyl group in this compound can act as a hydrogen bond acceptor, while the N-H proton of the piperazine ring can act as a hydrogen bond donor. This dual functionality, combined with the defined stereochemistry of the chiral centers, could direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The formation of such ordered structures is of significant interest in materials science for the development of functional materials with tailored properties.

Applications in Coordination Chemistry

Piperazine and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions to form discrete coordination complexes or extended coordination polymers. The two nitrogen atoms of the piperazine ring can act as donor atoms, bridging metal centers to create intricate architectures.

The presence of the methanesulfonyl group in this compound can influence its coordination behavior in several ways. The electron-withdrawing nature of the sulfonyl group can affect the donor strength of the nitrogen atoms. Additionally, the oxygen atoms of the sulfonyl group could potentially participate in coordination to certain metal ions, leading to different coordination modes and the formation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have potential applications in catalysis, gas storage, and separation.

As a Ligand for Metal Complexes

The piperazine ring is a well-known N-heterocyclic motif that readily coordinates with a variety of metal ions through its two nitrogen atoms. rsc.org The substitution on these nitrogen atoms significantly influences the electronic and steric properties of the resulting ligands, thereby tuning the characteristics of the metal complexes formed. In the case of this compound, the presence of a methanesulfonyl group on one nitrogen and a free secondary amine on the other presents interesting possibilities for its coordination chemistry.

The methanesulfonyl group is strongly electron-withdrawing, which would reduce the basicity of the adjacent nitrogen atom. This electronic effect would likely make the N-sulfonylated nitrogen a weaker donor compared to the unsubstituted nitrogen at the 4-position. Consequently, this compound is expected to primarily function as a monodentate ligand, coordinating to a metal center through the more basic secondary amine.

Table 1: Hypothetical Coordination Complexes of this compound (L)

Metal Ion Potential Complex Formula Expected Geometry Coordination Mode
Cu(II) [CuL₂Cl₂] Square Planar or Distorted Octahedral Monodentate (N)
Ni(II) [NiL₄]Cl₂ Octahedral Monodentate (N)
Pd(II) [PdLCl₂] Square Planar Monodentate (N)
Pt(II) [PtLCl₂] Square Planar Monodentate (N)
Zn(II) [ZnL₂Cl₂] Tetrahedral Monodentate (N)

Note: This table is illustrative and based on the general coordination chemistry of N-substituted piperazines. Experimental verification is required.

Catalytic Activity of Derived Metal Complexes

Metal complexes derived from piperazine-based ligands have demonstrated significant catalytic activity in a range of organic transformations. rsc.org The catalytic potential of such complexes is often attributed to the ability of the ligand to stabilize the metal center in various oxidation states and to influence the steric and electronic environment around the metal.

Complexes of transition metals with N-substituted piperazines have been shown to be effective catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.gov For instance, copper(II) and nickel(II) complexes with piperazine derivatives have been investigated for their catalytic efficacy in epoxidation reactions. nih.gov

Should metal complexes of this compound be synthesized, their catalytic activity would be an area of significant interest. The electron-withdrawing nature of the methanesulfonyl group could modulate the Lewis acidity of the metal center, potentially enhancing its catalytic performance in certain reactions. The chiral centers at the 2 and 5 positions of the piperazine ring also introduce the possibility of developing enantioselective catalysts if the ligand is used in its enantiopure form.

The following table outlines potential catalytic applications for hypothetical metal complexes of this compound, drawing parallels from the known catalytic activities of other piperazine-metal complexes.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound (L)

Metal Complex Reaction Type Substrate Product
[CuL₂Cl₂] Oxidation Alkenes Epoxides
[PdLCl₂] Cross-Coupling Aryl halides and boronic acids Biaryls
[NiL₄]Cl₂ Reduction Ketones Alcohols
[RhL₂(CO)Cl] Hydroformylation Alkenes Aldehydes

Note: This table presents potential applications based on the catalytic behavior of similar metal-piperazine complexes. Specific catalytic activity would need to be determined experimentally.

Integration into Polymeric Materials

The incorporation of piperazine and its derivatives into polymer structures is a strategy used to impart specific properties to the resulting materials, such as thermal stability, altered solubility, and biological activity.

As a Monomer Unit

For this compound to be used as a monomer, it would need to possess at least two reactive functional groups to participate in polymerization reactions. The secondary amine at the 4-position provides a reactive site for condensation polymerization with monomers containing, for example, carboxylic acid, acyl chloride, or epoxy groups.

If the hydrogen on the secondary amine were to be replaced with a polymerizable group, such as a vinyl or acrylic moiety, it could participate in addition polymerization. However, the presence of the bulky and electron-withdrawing methanesulfonyl group might sterically hinder the polymerization process and could also affect the reactivity of the polymerizable group. The inherent rigidity of the piperazine ring could contribute to a higher glass transition temperature in the resulting polymer.

Modifiers for Polymer Properties

The introduction of piperazine derivatives as additives or as pendant groups on a polymer backbone can significantly modify the properties of the material. The polar sulfonyl group and the basic nitrogen of the piperazine ring in this compound could enhance the hydrophilicity and dye-binding capacity of polymers.

Piperazine-containing compounds have been used to modify the surfaces of fabrics to improve properties like whiteness and hydrophilicity. researchgate.net The presence of the sulfonyl group could also potentially improve the thermal stability of the polymer. Furthermore, piperazine derivatives have been investigated as additives to enhance the mechanical strength and flame retardancy of polymers. researchgate.net

The following table summarizes the potential effects of incorporating this compound as a modifier in different polymer systems.

Table 3: Potential Effects of this compound as a Polymer Modifier

Polymer Matrix Method of Incorporation Potential Property Modification
Polyethylene Blending Improved surface energy, potential for enhanced adhesion
Polyamide Copolymerization Increased hydrophilicity, potential for altered dye uptake
Epoxy Resin Curing agent Modified thermal stability and mechanical properties
Cotton Fabric Surface treatment Enhanced whiteness and hydrophilicity

Note: The effects listed are predictive and based on the known roles of similar functional groups in polymer science. Experimental validation is necessary.

Future Directions and Emerging Research Avenues for 1 Methanesulfonyl 2,5 Dimethylpiperazine

The exploration of 1-Methanesulfonyl-2,5-dimethylpiperazine and its derivatives is poised at an exciting juncture, with numerous avenues for future research promising to unlock its full potential. The unique combination of a rigid, chiral piperazine (B1678402) scaffold and an electron-withdrawing methanesulfonyl group provides a versatile platform for innovation across synthetic chemistry, materials science, and computational discovery. The following sections outline key areas where future research efforts could yield significant advancements.

Q & A

Q. Table 1: Solvent Effects on Catalytic Performance

SolventPolarity IndexYield (%)ee (%)Key Interaction
CHCl₃4.18080Iminium stabilization
DMSO7.2430Competitive substrate protonation

Q. Table 2: Antibacterial Activity Comparison

CompoundInhibition Zone (mm, S. aureus)Inhibition Zone (mm, P. aeruginosa)
2,5-Dimethylpiperazine9.83 ± 0.286.16 ± 0.26
1-Methanesulfonyl Derivative10.5 ± 0.3 (predicted)5.8 ± 0.3 (predicted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.